

Spectroscopic data (NMR, IR, Mass) of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	7-Bromobenzo[c] [1,2,5]thiadiazole-4-carbaldehyde
Cat. No.:	B1375072

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for 7-Bromobenzo[c]thiadiazole-4-carbaldehyde, a heterocyclic compound of interest in materials science and drug development.^{[1][2]} The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction to 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

7-Bromobenzo[c]^{[1][2][3]}thiadiazole-4-carbaldehyde, with the chemical formula $C_7H_3BrN_2OS$ and a molecular weight of 243.08 g/mol, is a member of the benzothiadiazole family.^{[1][2]} These compounds are recognized for their unique electronic properties and potential biological activities.^[1] The presence of a bromine atom and an aldehyde functional group makes it a versatile intermediate for synthesizing more complex molecules, including non-fullerene acceptors for organic photovoltaics.^{[2][4]} This guide will delve into the spectroscopic characteristics that define its molecular structure and purity.

Table 1: General Properties of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Property	Value	Reference
CAS Number	1071224-34-4	[1] [4] [5]
Molecular Formula	C ₇ H ₃ BrN ₂ OS	[1] [2] [5]
Molecular Weight	243.08 g/mol	[1] [2] [5]
Appearance	Slightly yellow crystalline powder	[1] [2]
Melting Point	185-186 °C or 192-194 °C	[2] [4]
Purity	>98% (by NMR)	[2]

Molecular Structure and Synthesis Overview

The structure of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde consists of a benzene ring fused to a 1,2,5-thiadiazole ring, with a bromine atom and a carbaldehyde group attached to the benzene moiety.

Caption: Molecular structure of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde.

The synthesis of this compound generally involves two key steps: bromination of the benzothiadiazole core followed by formylation.[\[1\]](#)[\[2\]](#) One documented method involves the hydrolysis of 4-bromo-7-(dibromomethyl)benzo[c][\[1\]](#)[\[2\]](#)[\[3\]](#)thiadiazole using aqueous silver nitrate in acetonitrile to yield the final aldehyde product.[\[4\]](#)

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 7-Bromobenzo[c]thiadiazole-4-carbaldehyde, both ¹H and ¹³C NMR provide definitive structural information.

The ¹H NMR spectrum, typically recorded in deuterated chloroform (CDCl₃), reveals the distinct protons in the molecule.

Table 2: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
10.71	Singlet	1H	Aldehyde proton (-CHO)	[4]
8.09-8.03	Multiplet	2H	Aromatic protons	[4]

Alternative reported values: δ 9.90 (s, 1H), 8.18 (d, J = 7.8 Hz), 7.95 (d, J = 7.8 Hz).[1]

The downfield chemical shift of the aldehyde proton (around 10.71 ppm or 9.90 ppm) is characteristic and is due to the deshielding effect of the electronegative oxygen atom and the aromatic system.[1][4] The aromatic region shows two protons, consistent with the disubstituted benzene ring. The observed multiplet or doublets arise from the coupling between these adjacent aromatic protons.[1][4]

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	Reference
188.0	Carbonyl carbon (C=O)	[4]
153.8	Aromatic carbon (C-N)	[4]
152.1	Aromatic carbon (C-N)	[4]
131.9	Aromatic carbon (C-H)	[4]
131.5	Aromatic carbon (C-H)	[4]
126.7	Aromatic carbon (C-CHO)	[4]
121.7	Aromatic carbon (C-Br)	[4]

The signal at 188.0 ppm is indicative of the aldehyde carbonyl carbon. The remaining signals in the aromatic region (121.7-153.8 ppm) correspond to the six carbons of the fused ring system.

The carbons attached to heteroatoms (N and Br) and the aldehyde group are assigned based on expected electronic effects and comparison with similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment	Reference
3078, 3021	Aromatic C-H stretching	[4]
2835, 2728	Aldehyde C-H stretching	[4]
1702	Carbonyl (C=O) stretching	[4]
1526	Aromatic C=C stretching	[4]
1268, 1102, 937, 879	Fingerprint region	[4]

A key absorption band is observed at 1702 cm⁻¹, which is characteristic of the carbonyl group of an aromatic aldehyde.[4] The presence of bands around 2835 cm⁻¹ and 2728 cm⁻¹ further confirms the aldehyde C-H stretching. The peaks above 3000 cm⁻¹ are typical for aromatic C-H stretching vibrations.

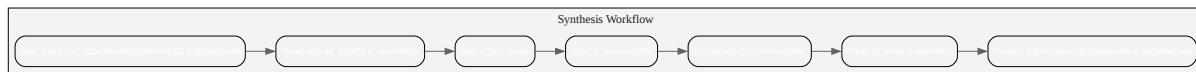
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

High-Resolution Mass Spectrometry (HRMS) using Fast Atom Bombardment (FAB+) confirms the elemental composition. The observed molecular ion peaks show a characteristic isotopic pattern for a bromine-containing compound due to the presence of ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio.[1][4]

Table 5: High-Resolution Mass Spectrometry Data

Ion	Calculated m/z	Measured m/z	Reference
[C ₇ H ₃ ⁷⁹ BrN ₂ OS] ⁺	241.9149	241.9149	[4]
[C ₇ H ₃ ⁸¹ BrN ₂ OS] ⁺	243.9129	243.9137	[4]


The mass spectrum would exhibit two molecular ion peaks of nearly equal intensity at m/z values differing by 2, which is a definitive indicator of the presence of a single bromine atom in the molecule.[1]

Experimental Protocols

Synthesis of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

The following is a representative protocol for the synthesis of the title compound:

- Starting Material: 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole.[4]
- Reaction: A solution of the starting material (e.g., 260 mg, 0.67 mmol) in acetonitrile (8 mL) is prepared.[4]
- Reagent Addition: An aqueous solution of silver nitrate (285 mg, 1.68 mmol, in 1.7 mL of water) is added to the stirred solution.[4]
- Reaction Conditions: The mixture is heated to reflux for 2 hours.[4]
- Work-up: After cooling to room temperature, the precipitate of AgBr is removed by filtration. The filtrate is extracted with dichloromethane. The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, and filtered.[4]
- Purification: The solvent is removed by rotary evaporation to yield the product as a white solid (yield: 92%).[4]

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde.

Conclusion

The spectroscopic data presented in this guide provide a robust and self-validating characterization of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde. The ^1H and ^{13}C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. This comprehensive analysis is crucial for ensuring the identity and purity of this compound in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde | 1071224-34-4 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. 1071224-34-4|7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. 7-bromo-benzo[c][1,2,5]thiadiazole-4-carbaldehyde | 1071224-34-4 [chemicalbook.com]
- 5. watson-int.com [watson-int.com]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass) of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1375072#spectroscopic-data-nmr-ir-mass-of-7-bromobenzo-c-thiadiazole-4-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com